molecular formula C24H19N5O4 B4291717 METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE

METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE

Cat. No.: B4291717
M. Wt: 441.4 g/mol
InChI Key: ATHRCKKGWBOPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [6’-amino-5’-cyano-3’-(4-methylphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant structure in many natural products and pharmaceuticals due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6’-amino-5’-cyano-3’-(4-methylphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl [6’-amino-5’-cyano-3’-(4-methylphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

Methyl [6’-amino-5’-cyano-3’-(4-methylphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-cancer and anti-microbial properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl [6’-amino-5’-cyano-3’-(4-methylphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole moiety, such as tryptophan and serotonin.

    Spiro Compounds: Other spiro compounds with different ring systems.

Uniqueness

Methyl [6’-amino-5’-cyano-3’-(4-methylphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[6-amino-5-cyano-3-(4-methylphenyl)-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4/c1-13-7-9-14(10-8-13)20-19-22(28-27-20)33-21(26)16(11-25)24(19)15-5-3-4-6-17(15)29(23(24)31)12-18(30)32-2/h3-10H,12,26H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHRCKKGWBOPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=NN2)OC(=C(C34C5=CC=CC=C5N(C4=O)CC(=O)OC)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 6
METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE

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